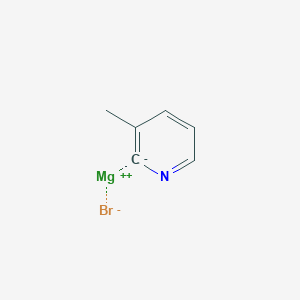

3-Methyl-2-pyridylmagnesium bromide

Description

Significance of Organometallic Reagents in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and materials. The introduction of a metal into an organic molecule, creating an organometallic compound, dramatically alters its reactivity, often transforming it into a potent nucleophile or a versatile component in catalytic cycles. researchgate.netwikipedia.org This unique reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that would be difficult to achieve through traditional methods. researchgate.netrsc.org

Organometallic chemistry provides a diverse toolkit for the synthesis and functionalization of heterocycles. researchgate.netrsc.org Methods such as metal-catalyzed cross-coupling reactions, direct metalation, and the use of organometallic reagents as strong bases or nucleophiles have become indispensable. rsc.orgresearchgate.net These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for building the intricate frameworks of heterocyclic molecules. beilstein-journals.orgslideshare.net The versatility of organometallic reagents allows for the introduction of a wide range of functional groups onto heterocyclic scaffolds, providing access to a vast chemical space for drug discovery and materials science.

Strategic Position of Pyridyl Grignard Reagents in Advanced Chemical Transformations

Within the broad class of organometallic reagents, Grignard reagents, which contain a carbon-magnesium bond, have been a mainstay of organic synthesis for over a century. wikipedia.orgmasterorganicchemistry.com Pyridyl Grignard reagents, a specific subset where the magnesium is attached to a pyridine (B92270) ring, are particularly valuable for the synthesis of functionalized pyridines. The pyridine motif is a fundamental building block in numerous biologically active compounds and functional materials.

The strategic importance of pyridyl Grignard reagents lies in their ability to act as powerful nucleophiles, reacting with a wide array of electrophiles to introduce substituents onto the pyridine ring. masterorganicchemistry.comresearchgate.net These reactions include additions to aldehydes, ketones, and esters to form alcohols, as well as reactions with carbon dioxide to yield carboxylic acids. masterorganicchemistry.com Furthermore, pyridyl Grignard reagents are key participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, which are powerful methods for forming new carbon-carbon bonds. researchgate.netnih.govbris.ac.uk These reactions allow for the connection of pyridine units to other aromatic or aliphatic fragments, leading to the construction of complex biaryl and other substituted pyridine derivatives. researchgate.net The development of methods for the regioselective formation and reaction of pyridyl Grignard reagents has been a significant area of research, as it allows for precise control over the substitution pattern on the pyridine ring. researchgate.netresearchgate.net

Overview of Research Trajectories for 3-Methyl-2-pyridylmagnesium Bromide

3-Methyl-2-pyridylmagnesium bromide is a specific pyridyl Grignard reagent that has garnered attention for its utility in the synthesis of substituted pyridines. The presence of the methyl group at the 3-position influences the reagent's reactivity and provides a handle for further synthetic modifications.

Current research involving 3-Methyl-2-pyridylmagnesium bromide and related pyridyl Grignard reagents is focused on several key areas. One major trajectory is the development of more efficient and selective methods for their preparation, often through halogen-magnesium exchange reactions. researchgate.netnih.gov Another significant area of investigation is their application in novel cross-coupling reactions to synthesize complex molecules with potential biological activity or interesting material properties. researchgate.netorganic-chemistry.orgorganic-chemistry.org Researchers are also exploring the reactivity of these Grignard reagents with a wider range of electrophiles and developing catalytic asymmetric reactions to produce chiral pyridine derivatives. nih.govacs.orgnih.gov The intrinsic coordination properties of the pyridine nitrogen can also play a role in directing reactions, a phenomenon that continues to be an active area of study. nih.gov

The following table provides a summary of key properties of this reagent:

| Property | Value |

| Chemical Formula | C6H6BrMgN |

| CAS Number | 661458-30-6 |

This data is compiled from publicly available chemical information databases. chemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3-methyl-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMDBMZTOQWMBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]N=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Pyridylmagnesium Bromide Generation

Traditional Preparation Routes of 3-Methyl-2-pyridylmagnesium Bromide

The classical methods for synthesizing Grignard reagents have been widely applied and adapted for pyridyl systems. numberanalytics.comnumberanalytics.com These routes typically require anhydrous conditions, as the organomagnesium compounds readily react with water. beyondbenign.org

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. numberanalytics.com In the case of 3-Methyl-2-pyridylmagnesium bromide, this involves the insertion of magnesium into the carbon-bromine bond of 2-bromo-3-methylpyridine. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignar reagent. numberanalytics.comnumberanalytics.com

The successful formation of the Grignard reagent can be influenced by several factors, including the purity of the magnesium and the absence of moisture and oxygen. numberanalytics.com Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. acs.org For pyridyl systems, the direct insertion of magnesium into halopyridines has been shown to be an effective method. uclm.esresearchgate.net For instance, 2-bromopyridine (B144113) can be reacted with magnesium in the presence of an auxiliary reagent like ethyl bromide to form the corresponding pyridylmagnesium bromide. researchgate.net

A study on the direct insertion of magnesium into various aryl and heteroaryl halides mediated by lithium chloride (LiCl) demonstrated the efficient formation of Grignard reagents. uni-muenchen.de While 3-methyl-2-bromopyridine was not specifically listed, 3-bromopyridine (B30812) was successfully converted to its Grignard reagent in high yield, suggesting the viability of this method for substituted bromopyridines. uni-muenchen.de

Table 1: Examples of Direct Magnesium Insertion for Pyridyl Grignard Reagent Formation

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromopyridine | Mg, ethyl bromide, ether | 2-Pyridylmagnesium bromide | Not specified | researchgate.net |

| 3-Bromopyridine | Mg, LiCl, THF, 20-38°C | 3-Pyridylmagnesium bromide | 90% | uni-muenchen.de |

| 2-Iodopyridine | Mg, i-PrMgCl·LiCl | 2-Pyridylmagnesium iodide | Not specified | nih.gov |

An alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. This method is particularly useful for preparing functionalized Grignard reagents that may not be stable under the conditions of direct insertion. clockss.orgresearchgate.net The exchange reaction involves treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride. clockss.orgresearchgate.net

The use of i-PrMgCl, often in the presence of LiCl (known as "turbo-Grignard"), has been shown to facilitate the bromine-magnesium exchange in a variety of aromatic and heteroaromatic bromides under mild conditions. clockss.orgresearchgate.net This method is highly chemoselective, tolerating a range of functional groups. clockss.org For instance, bromine-magnesium exchange using i-PrMgCl in THF at room temperature has been successfully applied to 2-, 3-, and 4-bromopyridines to generate the corresponding pyridylmagnesium chlorides. researchgate.net

The regioselectivity of the exchange can be influenced by the substitution pattern on the pyridine (B92270) ring. In the case of 2,3-dibromopyridine, the exchange occurs selectively at the 3-position. researchgate.net For 3-methyl-2-bromopyridine, the bromine at the 2-position, which is adjacent to the nitrogen and the methyl group, would be the site of the exchange. Recent studies have also explored the use of lithium magnesiate reagents for halogen-magnesium exchange with 2-bromopyridine. strath.ac.uk

Table 2: Examples of Halogen-Magnesium Exchange for Pyridyl Grignard Reagent Formation

| Starting Material | Exchange Reagent | Conditions | Product | Yield | Reference |

| 2-Bromopyridine | i-PrMgCl | THF, rt | 2-Pyridylmagnesium chloride | Not specified | researchgate.net |

| 3-Bromopyridine | i-PrMgCl | THF, rt | 3-Pyridylmagnesium chloride | Not specified | researchgate.net |

| 2-Bromopyridine | sBu₂Mg·2LiOR | Toluene | 2-Pyridylmagnesium species | Not specified | nih.gov |

| 2-Iodopyridine | i-PrMgCl·LiCl | THF | 2-Pyridylmagnesium iodide | Not specified | nih.gov |

Advanced and Sustainable Approaches to Pyridyl Grignard Reagent Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for preparing Grignard reagents.

Flow chemistry offers significant advantages for the synthesis of Grignard reagents, including improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for continuous production. uclm.esnih.govresearchgate.net The generation of Grignard reagents in a flow system typically involves passing a solution of the organic halide through a packed bed of magnesium. nih.govniper.gov.in

This approach has been successfully applied to the synthesis of various Grignard reagents, including those derived from heteroaryl halides. uclm.esnih.gov For example, pyridyl bromide and iodide have been efficiently converted to their corresponding Grignard reagents in a flow system at 60°C with a residence time of 15 minutes. uclm.es The continuous nature of flow synthesis allows for the on-demand generation of the Grignard reagent, which can then be directly used in subsequent reactions, minimizing the risks associated with handling and storing these reactive species. uclm.es The scalability of flow chemistry from laboratory to pilot plant has also been demonstrated for Grignard reagent synthesis. researchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, has emerged as a powerful technique for solvent-free or low-solvent synthesis. nih.govthieme-connect.comhokudai.ac.jp This method has been successfully applied to the generation of Grignard reagents. nih.govthieme-connect.com The continuous grinding of magnesium metal with an organic halide, often with a small amount of a coordinating ether, can generate the Grignard reagent in a paste-like form. acs.orgthieme-connect.com

A significant advantage of mechanochemical synthesis is the ability to perform the reaction in air, eliminating the need for strict inert atmosphere conditions. thieme-connect.comorganic-chemistry.org This approach has been shown to be effective for a range of aryl bromides, including those with low solubility that are challenging to react using traditional solution-based methods. thieme-connect.com While specific examples for 3-methyl-2-bromopyridine are not detailed, the general applicability of this method to aryl bromides suggests its potential for the synthesis of 3-methyl-2-pyridylmagnesium bromide. thieme-connect.comorganic-chemistry.org

Table 3: Comparison of Mechanochemical Grignard Synthesis Conditions

| Reactants | Conditions | Additive | Key Findings | Reference |

| Organobromides, Mg | Ball milling | 2-MeTHF (2.0 equiv.) | Short reaction times, reduced solvent amounts | nih.gov |

| Organic bromides, Mg | Ball milling in air | THF or CPME (3.0-6.0 equiv.) | Solvent-free, in-air generation of Grignard reagents | thieme-connect.com |

| Organohalide, Ca | Ball milling | Small amount of organic solvent | Streamlined synthesis of heavy Grignard reagents without pre-activation | hokudai.ac.jp |

The choice of solvent is critical in Grignard reactions, both for stabilizing the reagent and for ensuring a safe and environmentally friendly process. rsc.orgresearchgate.net Traditional solvents like diethyl ether and THF have safety concerns and are not considered "green." rsc.org Research has focused on identifying greener alternatives.

2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has been identified as a superior solvent for many Grignard reactions. rsc.orgresearchgate.net It has been shown to be as effective, and in some cases more so, than THF and diethyl ether. rsc.org For example, in the Grignard reaction of benzyl (B1604629) chloride, 2-MeTHF improved the product-to-byproduct ratio compared to THF. rsc.org Other solvents like cyclopentyl methyl ether (CPME) have also been investigated as greener alternatives. rsc.org The use of these solvents can contribute to a more sustainable synthesis of 3-methyl-2-pyridylmagnesium bromide.

Table 4: Properties of Solvents Used in Grignard Reactions

| Solvent | Boiling Point (°C) | Density (g/mL) | Key Characteristics | Reference |

| Diethyl ether | 34.6 | 0.713 | Traditional solvent, highly volatile | rsc.orgresearchgate.net |

| Tetrahydrofuran (THF) | 66 | 0.889 | Common solvent, forms stable complexes | rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | Bio-derived, higher boiling point, good performance | rsc.orgresearchgate.net |

| Cyclopentyl methyl ether (CPME) | 106 | 0.913 | Higher boiling point, less water-soluble | rsc.org |

Mechanistic Insights into Pyridyl Grignard Reagent Formation

The formation of a Grignard reagent, involving the insertion of a magnesium atom into a carbon-halogen bond, is a cornerstone of organic synthesis. alfredstate.edu For pyridyl systems, the mechanism is not straightforward and is believed to proceed through competing radical and potentially non-radical pathways, influenced by the specific reaction environment.

Radical Pathways in Grignard Formation

The predominant view for many years has been that Grignard reagent formation involves radical intermediates. alfredstate.edu This mechanism is thought to begin with a single electron transfer (SET) from the magnesium metal surface to the organic halide (in this case, 2-bromo-3-methylpyridine).

This electron transfer results in the formation of a radical anion, which then fragments to produce a pyridyl radical and a bromide ion. These species are thought to be "surface-adherent," meaning they remain close to the magnesium surface rather than diffusing freely into the solution. alfredstate.edu The pyridyl radical then combines with a magnesious halide radical (MgX•), also on the surface, to form the final Grignard reagent. alfredstate.edu Evidence for this radical mechanism comes from the analysis of side products, which often result from radical dimerization or disproportionation. alfredstate.edu

Recent studies have further illuminated these radical processes. For instance, purple light has been shown to promote the coupling of bromopyridines with Grignard reagents by stimulating a single electron transfer from the Grignard reagent to the bromopyridine, generating a pyridyl radical. organic-chemistry.orgorganic-chemistry.org Theoretical calculations support the prevalence of radical pathways, especially when the reaction occurs on individual magnesium atoms or small magnesium clusters (Mg, Mg₂). rsc.orgresearchgate.net The excited state Mg (³P) atom, which can be produced by laser-ablation, is capable of reacting with alkyl halides without a barrier, underscoring the feasibility of radical generation under specific energetic conditions. rsc.orgresearchgate.net

Influence of Reaction Conditions on Formation Mechanism

The operative mechanism in the formation of pyridyl Grignard reagents is highly sensitive to the reaction conditions. The physical and chemical state of the magnesium, the solvent, temperature, and the presence of activators or external energy sources can all shift the balance between radical and non-radical pathways.

State of Magnesium: The reactivity of magnesium is a critical factor. Ground-state magnesium atoms are relatively inactive, whereas magnesium activated under metal vapor synthesis (MVS) conditions shows higher reactivity. rsc.orgresearchgate.net The size of magnesium clusters on the metal surface is also crucial, with smaller clusters favoring radical pathways and larger clusters allowing for competitive non-radical routes. rsc.orgresearchgate.net

Temperature: Temperature can influence reaction rates and the prevalence of side reactions. For instance, in related coupling reactions involving pyridyl Grignards, higher temperatures (e.g., 45 °C) can lead to competing side reactions that are not observed at lower temperatures like -78 °C. nih.gov

Activators and Energy Sources: The use of chemical activators like iodine can form monovalent magnesium species, which are key to certain postulated radical mechanisms. alfredstate.edu Furthermore, external energy, such as purple light, can be used to explicitly promote a photoinduced Single Electron Transfer (SET) mechanism, demonstrating direct control over the radical pathway. organic-chemistry.org

Precursors and Ancillary Reagents for 3-Methyl-2-pyridylmagnesium Bromide Synthesis

The successful synthesis of 3-Methyl-2-pyridylmagnesium bromide depends critically on the reactivity of its precursor, 2-bromo-3-methylpyridine, and the methods used to activate the magnesium metal.

Reactivity of 2-Bromo-3-methylpyridine in Grignard Chemistry

The precursor for the target Grignard reagent is 2-bromo-3-methylpyridine. The reactivity of bromopyridines in Grignard formation is complex. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the C-Br bond and the stability of the resulting organometallic reagent.

The direct reaction of bromopyridines with magnesium can be sluggish and often results in low yields. rsc.org This is partly due to a competing exchange reaction where the initially formed Grignard reagent reacts with unreacted bromopyridine to generate a pyridylmagnesium halide and another organic halide, complicating the reaction mixture. rsc.org To overcome the low reactivity, an auxiliary reagent, such as ethyl bromide, is sometimes used to initiate the reaction and maintain a reactive magnesium surface. researchgate.net

Once formed, 2-pyridyl Grignard reagents are known to be challenging nucleophiles in cross-coupling reactions, a phenomenon sometimes referred to as the "2-pyridyl problem." researchgate.netnih.gov Their electron-deficient nature can limit their effectiveness in subsequent synthetic steps. However, they can be successfully used in various transformations, including couplings with aryl halides in the presence of suitable palladium catalysts. researchgate.net

Activation Strategies for Magnesium Metal

A passivating layer of magnesium oxide (MgO) on the surface of magnesium metal inhibits the reaction with organic halides. stackexchange.com Therefore, activating the magnesium is a crucial step in ensuring a successful Grignard reaction. Various mechanical and chemical methods have been developed to weaken or remove this layer and expose the highly reactive metal. stackexchange.comresearchgate.netresearchgate.net

Mechanical Activation Methods:

Crushing/Grinding: Physically breaking the magnesium turnings in situ exposes fresh, unoxidized surfaces. researchgate.net

Sonication: Using ultrasound can help break up the oxide layer. stackexchange.comresearchgate.net

Rapid Stirring: Vigorous stirring, especially under an inert atmosphere, can abrade the surface and remove the passivating layer. researchgate.net

Chemical Activation Methods: A variety of chemical agents can be used to activate the magnesium surface. These are often used in small, catalytic amounts.

| Activation Method | Reagent | Description | Reference |

| Halogen Activation | Iodine (I₂) | A crystal of iodine is added to the dry magnesium. It is thought to form MgI₂, which etches the MgO layer. stackexchange.comresearchgate.net | |

| Alkyl Halide Activation | 1,2-Dibromoethane | Reacts with magnesium to form ethylene (B1197577) gas and MgBr₂. The gas evolution provides a visual cue that the activation is successful, and the process leaves a clean, activated magnesium surface. stackexchange.comresearchgate.net | |

| Amalgamation | Mercuric chloride (HgCl₂) | Forms an amalgam on the magnesium surface, which enhances its reactivity. stackexchange.com | |

| Hydride Activation | Diisobutylaluminum hydride (DIBAH) | A versatile activator that cleans the magnesium surface and also helps to dry the solvent, allowing for reliable reaction initiation at low temperatures. researchgate.netacs.org | |

| Initiation | Preformed Grignard Reagent | A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. stackexchange.com | |

| Specialized Magnesium | Rieke Magnesium | A highly reactive form of magnesium powder, typically prepared by the reduction of a magnesium salt like MgCl₂ with an alkali metal (e.g., lithium or potassium). stackexchange.comunl.edu |

The choice of activation method can depend on the reactivity of the specific halide and the scale of the reaction. For challenging substrates like 2-bromo-3-methylpyridine, a combination of methods or the use of highly activated magnesium may be necessary to achieve good yields. researchgate.net

Fundamental Reactivity and Mechanistic Aspects of 3 Methyl 2 Pyridylmagnesium Bromide Transformations

Reaction Pathways and Intermediates of 3-Methyl-2-pyridylmagnesium Bromide

The transformations involving 3-Methyl-2-pyridylmagnesium bromide primarily follow two major pathways: nucleophilic addition and cross-coupling reactions. The specific intermediates and mechanisms can be influenced by the substrate, reaction conditions, and the presence of catalysts.

In nucleophilic addition reactions, the 3-methyl-2-pyridyl group acts as a nucleophile, attacking an electrophilic center, typically a carbonyl carbon. The generally accepted mechanism for the addition of a Grignard reagent to a carbonyl compound involves the following steps:

Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the carbonyl oxygen atom. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic carbon of the 3-methyl-2-pyridyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. This attack results in a tetrahedral intermediate, specifically a magnesium alkoxide. pressbooks.pub

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding alcohol. pressbooks.pub

A plausible mechanism for the reaction of 3-Methyl-2-pyridylmagnesium bromide with a ketone is depicted below:

Step 1: Coordination

Step 2: Nucleophilic Attack

Step 3: Protonation (during acidic workup)

Applications of 3 Methyl 2 Pyridylmagnesium Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of 3-Methyl-2-pyridylmagnesium bromide in complex synthesis is the formation of new carbon-carbon bonds, which is most effectively achieved through cross-coupling methodologies.

Transition metal catalysis has revolutionized organic synthesis, and the coupling of Grignard reagents with organic halides, known as the Kumada-Tamao-Corriu coupling, is one of the earliest and most direct methods for forming C-C bonds. The reactivity and selectivity of these reactions are highly dependent on the choice of metal catalyst (e.g., Palladium, Nickel, Iron), the electrophilic coupling partner, and the supporting ligands. The use of 2-pyridyl Grignard reagents, including the 3-methyl substituted variant, presents unique challenges and opportunities within this framework due to the coordinating nitrogen atom of the pyridine (B92270) ring.

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions. For Grignard reagents, the relevant transformation is the Kumada-Corriu coupling. The direct use of 2-pyridyl Grignard reagents in palladium-catalyzed cross-couplings has been historically challenging. The strong coordination of the pyridine nitrogen to the palladium center can interfere with the catalytic cycle, leading to catalyst inhibition and low product yields.

A significant breakthrough was the discovery that secondary phosphine (B1218219) oxides (SPOs) are uniquely effective ligands for this transformation. researchgate.net Unlike commonly employed phosphine or N-heterocyclic carbene (NHC) ligands, which show poor reactivity, SPO ligands like di(1-adamantyl)phosphine oxide ((1-Ad)₂P(O)H) can promote the efficient coupling of 2-pyridyl Grignard reagents with a range of aryl and heteroaryl halides. researchgate.net Research has shown that 2-pyridylmagnesium bromide can react with various electrophiles to give products in good to excellent yields (52-94%). researchgate.net While specific data for the 3-methyl derivative is not extensively tabulated in the literature, the principles established for the parent 2-pyridyl system are considered directly applicable. The substitution at the 3-position is not expected to fundamentally alter the catalytic requirements.

Below is a representative table of Kumada-Corriu couplings of 2-pyridylmagnesium bromide with various aryl bromides, illustrating the scope of the reaction with SPO ligands.

| Aryl Bromide Electrophile | Catalyst System | Yield (%) |

|---|---|---|

| 4-Methoxy-1-bromobenzene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 94 |

| 4-Trifluoromethyl-1-bromobenzene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 85 |

| 1-Bromonaphthalene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 91 |

| 2-Bromothiophene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 78 |

| 4-Cyano-1-bromobenzene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 65 |

Data based on couplings of the analogous 2-pyridylmagnesium bromide as reported in the literature. researchgate.net

Nickel catalysts serve as a more economical alternative to palladium for Kumada-Corriu couplings. They are particularly effective for coupling aryl and vinyl halides with Grignard reagents. Nickel's distinct electronic properties can lead to different reactivity profiles compared to palladium, sometimes enabling reactions that are difficult with palladium catalysts.

While the literature on nickel-catalyzed couplings of 3-Methyl-2-pyridylmagnesium bromide specifically is sparse, the general methodology is well-established for a wide range of Grignard reagents and aryl halides, including chlorides which are often challenging substrates for palladium. These reactions typically employ Ni(II) precatalysts, such as NiCl₂, often in conjunction with phosphine or N-heterocyclic carbene ligands. The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Given the challenges associated with 2-pyridyl nucleophiles, specialized ligands are often necessary to achieve high efficiency.

The following table shows representative examples of nickel-catalyzed Kumada couplings, demonstrating the general conditions and substrate scope of this methodology.

| Aryl Halide | Grignard Reagent | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylmagnesium bromide | NiCl₂(dppp) | 95 |

| 1-Chloronaphthalene | Ethylmagnesium bromide | NiCl₂(dppe) | 88 |

| 4-Chloroanisole | Phenylmagnesium bromide | Ni(acac)₂ / PCy₃ | 92 |

| 2-Chloropyridine | Phenylmagnesium bromide | NiCl₂(PCy₃)₂ | 75 |

In the pursuit of more sustainable and cost-effective chemical processes, iron and cobalt have emerged as powerful catalysts for cross-coupling reactions. These earth-abundant metals offer a benign toxicological profile and can catalyze the coupling of Grignard reagents with high efficiency, often under exceptionally mild conditions. acs.org

Simple iron salts, such as FeCl₃ or Fe(acac)₃, are effective precatalysts for coupling aryl Grignard reagents with heteroaryl chlorides. acs.org The active catalytic species is believed to be a low-valent iron complex, potentially an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂]. acs.org These reactions are often extremely fast, even at or below room temperature, and are compatible with a wide array of functional groups like esters and nitriles. acs.org Studies have shown that aryl Grignard reagents can couple with 2-chloropyridine, demonstrating the feasibility of forming bonds to the pyridine ring under iron catalysis. researchgate.net

Cobalt catalysts also mediate the cross-coupling of arylmagnesium reagents, often proceeding through mechanisms involving radical intermediates. organic-chemistry.org Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are sometimes employed to stabilize the catalytic species and improve reaction outcomes. nih.govresearchgate.net

| Catalyst | Electrophile | Grignard Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Fe(acac)₃ (5 mol%) | 4-Chlorotoluene | Phenylmagnesium bromide | THF/NMP, 25°C | 98 |

| FeCl₃ (5 mol%) | 1,3-Dichlorobenzene | Ethylmagnesium bromide | THF, 0°C | 95 |

| CoCl₂ (5 mol%) | Bromocyclohexane | 4-Methoxyphenylmagnesium bromide | THF, 0°C | 99 |

| CoCl₂·2LiCl / TMEDA | 2-Iodo-cyclohexyl TBS ether | Phenylmagnesium bromide | THF, 25°C | 85 |

This table presents examples of iron and cobalt-catalyzed cross-couplings to illustrate general reactivity. nih.govacs.org

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic chemistry. While less common than palladium or nickel for Kumada-type reactions in modern synthesis, copper catalysts can be effective for certain transformations. The chemistry of copper is rich, with multiple accessible oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) that can be involved in catalytic cycles. beilstein-journals.org

However, the application of copper catalysts for the direct cross-coupling of 3-Methyl-2-pyridylmagnesium bromide with aryl halides is not well-documented in contemporary literature. Related reactions, such as the copper-catalyzed amination of 2-bromopyridines, highlight the affinity of copper for pyridine-based substrates. researchgate.net Given the propensity for Grignard reagents to form cuprates in the presence of copper salts, it is plausible that such couplings could proceed, but dedicated studies for this specific application are limited.

The choice of ligand is often the most critical parameter in determining the success of a transition metal-catalyzed cross-coupling reaction, particularly with challenging substrates like 2-pyridyl Grignard reagents.

For palladium-catalyzed couplings, the failure of traditional phosphine and NHC ligands is attributed to the formation of stable, off-cycle catalyst-substrate complexes via coordination of the pyridine nitrogen. The breakthrough came with the use of Secondary Phosphine Oxides (SPOs) , such as (1-Ad)₂P(O)H. researchgate.net SPOs exist in equilibrium with their trivalent phosphinous acid tautomer, which is believed to be the active ligand. This hemilabile character is thought to facilitate the catalytic cycle and prevent irreversible catalyst inhibition, leading to high product yields. researchgate.netsci-hub.ru The weak coordination of the phosphine oxide moiety may also help stabilize the palladium catalyst, preventing the precipitation of palladium black and ensuring consistent catalytic activity. nih.gov

In iron- and cobalt-catalyzed systems, reactions are often performed with simple salts without specialized phosphine ligands. However, simple N-donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a beneficial effect. nih.govresearchgate.net These ligands can help solubilize and stabilize the active metal species, preventing aggregation and improving catalytic turnover, particularly in cobalt-mediated reactions. nih.gov

For nickel catalysis , a wide variety of ligands have been explored, including phosphines (e.g., PCy₃, dppp) and N-heterocyclic carbenes (NHCs). The optimal ligand depends heavily on the specific substrates being coupled. For challenging cross-couplings involving heteroaromatics, specialized ligands such as NIXANTPHOS have been developed to enhance catalyst reactivity and stability. nih.gov The design of ligands that can promote the desired reductive elimination step while suppressing side reactions remains a key area of research.

Nucleophilic Addition Reactions of 3-Methyl-2-pyridylmagnesium Bromide

3-Methyl-2-pyridylmagnesium bromide, a Grignard reagent, serves as a potent nucleophile, with the carbon atom bonded to the magnesium exhibiting a partial negative charge, making it highly reactive towards electrophilic centers. This reactivity is harnessed in various nucleophilic addition reactions to form new carbon-carbon bonds, a fundamental strategy in organic synthesis.

Addition to Carbonyl Compounds

The reaction of 3-Methyl-2-pyridylmagnesium bromide with carbonyl compounds, such as aldehydes and ketones, is a classic example of nucleophilic addition. masterorganicchemistry.comkhanacademy.orgyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent hydrolysis of this intermediate yields an alcohol. The reaction with an aldehyde produces a secondary alcohol, while a ketone will result in a tertiary alcohol. This transformation is a versatile method for introducing the 3-methyl-2-pyridyl moiety onto a molecule containing a carbonyl group.

The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the intramolecular or intermolecular attack of the pyridyl carbanion to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon single bond.

Table 1: Examples of Nucleophilic Addition of 3-Methyl-2-pyridylmagnesium Bromide to Carbonyl Compounds

| Carbonyl Compound | Product |

| Formaldehyde | (3-Methylpyridin-2-yl)methanol |

| Acetaldehyde | 1-(3-Methylpyridin-2-yl)ethanol |

| Acetone | 2-(3-Methylpyridin-2-yl)propan-2-ol |

| Benzophenone | (3-Methylpyridin-2-yl)diphenylmethanol |

Addition to Nitriles

3-Methyl-2-pyridylmagnesium bromide can also undergo nucleophilic addition to the carbon atom of a nitrile group (R-C≡N). masterorganicchemistry.comucalgary.castudy.comnih.govyoutube.com This reaction initially forms an imine intermediate after the addition of the Grignard reagent across the carbon-nitrogen triple bond. The resulting magnesium salt of the imine is then hydrolyzed in a subsequent step to yield a ketone. This two-step process provides a valuable route for the synthesis of pyridyl ketones. The reaction is a powerful tool for creating a carbon-carbon bond between the pyridine ring and a carbon atom that will become a carbonyl carbon.

The mechanism begins with the nucleophilic attack of the 3-methyl-2-pyridyl carbanion on the electrophilic carbon of the nitrile. The resulting intermediate is a magnesium salt of an imine. Upon acidic workup, this imine is hydrolyzed to the corresponding ketone.

Table 2: Synthesis of Ketones via Addition of 3-Methyl-2-pyridylmagnesium Bromide to Nitriles

| Nitrile | Intermediate Imine | Final Ketone Product |

| Acetonitrile | 1-(3-Methylpyridin-2-yl)ethan-1-imine | 1-(3-Methylpyridin-2-yl)ethan-1-one |

| Benzonitrile | (3-Methylpyridin-2-yl)(phenyl)methanimine | (3-Methylpyridin-2-yl)(phenyl)methanone |

| Propionitrile | 1-(3-Methylpyridin-2-yl)propan-1-imine | 1-(3-Methylpyridin-2-yl)propan-1-one |

Dearomative Additions to Pyridinium (B92312) Ions

A more advanced application of pyridyl Grignard reagents involves the dearomative addition to activated pyridinium ions. nih.govresearchgate.netnih.gov In this process, a pyridine ring is first activated by N-acylation or N-alkylation to form a pyridinium salt. This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The addition of 3-Methyl-2-pyridylmagnesium bromide then occurs, leading to the formation of a dihydropyridine (B1217469) derivative. This dearomatization reaction is a powerful strategy for the synthesis of complex, non-aromatic nitrogen-containing heterocycles from simple pyridine precursors. The regioselectivity of the addition can often be controlled by the nature of the activating group on the pyridinium nitrogen and the substituents on the ring.

Reactions with Pyridine N-Oxides

The reaction of 3-Methyl-2-pyridylmagnesium bromide with pyridine N-oxides provides a route to functionalized pyridine derivatives. scripps.eduresearchgate.netsemanticscholar.orgrsc.orgarkat-usa.org The N-oxide functionality alters the electronic properties of the pyridine ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack. The addition of the Grignard reagent to the C2 position, followed by rearomatization, can lead to the formation of 2,2'-bipyridine derivatives. The outcome of these reactions can be influenced by the reaction conditions and the substitution pattern of the pyridine N-oxide.

Functionalization and Derivatization of Pyridine Scaffolds

The strategic introduction of functional groups onto a pyridine ring is a cornerstone of medicinal chemistry and materials science. 3-Methyl-2-pyridylmagnesium bromide is a key reagent in achieving this, allowing for the precise and controlled modification of pyridine-containing molecules.

Regioselective Functionalization of Pyridine Rings

The formation of 3-Methyl-2-pyridylmagnesium bromide itself, typically through a bromine-magnesium exchange from 2-bromo-3-methylpyridine, is an example of regioselective functionalization. rsc.orgznaturforsch.comresearchgate.net Once formed, this Grignard reagent can react with a wide array of electrophiles to introduce various substituents at the 2-position of the 3-methylpyridine (B133936) ring with high regioselectivity. This allows for the synthesis of a diverse library of 2-substituted 3-methylpyridines. The Grignard reagent acts as a nucleophilic handle, enabling the introduction of alkyl, aryl, acyl, and other functional groups. This regiocontrol is crucial for building complex molecular architectures where the precise placement of substituents is critical for biological activity or material properties.

Table 3: Examples of Regioselective Functionalization using 3-Methyl-2-pyridylmagnesium Bromide

| Electrophile | Functional Group Introduced | Product |

| Iodine (I₂) | Iodo | 2-Iodo-3-methylpyridine |

| Dimethyl disulfide (CH₃SSCH₃) | Methylthio | 3-Methyl-2-(methylthio)pyridine |

| Carbon dioxide (CO₂) then H₃O⁺ | Carboxy | 3-Methylpicolinic acid |

| N,N-Dimethylformamide (DMF) | Formyl | 3-Methylpicolinaldehyde |

Stereoselective Transformations Initiated by 3-Methyl-2-pyridylmagnesium Bromide

While the direct use of 3-Methyl-2-pyridylmagnesium bromide in substrate-controlled diastereoselective reactions is not extensively documented in readily available literature, the principles of stereoselective additions of Grignard reagents to carbonyl compounds are well-established and applicable. The stereochemical outcome of the reaction of a Grignard reagent with a prochiral carbonyl compound is often dictated by the steric and electronic environment of both the nucleophile and the electrophile.

In the context of 3-Methyl-2-pyridylmagnesium bromide, the methyl group at the 3-position introduces significant steric bulk in proximity to the nucleophilic carbon. This steric hindrance can influence the trajectory of its approach to a chiral aldehyde or ketone, potentially leading to preferential formation of one diastereomer over the other. The Felkin-Anh and related models are often used to predict the stereochemical outcome of such reactions. For instance, in the addition to a chiral α-substituted aldehyde, the Grignard reagent is predicted to attack the carbonyl carbon from the face opposite to the largest substituent to minimize steric interactions.

The pyridine nitrogen atom can also play a crucial role in stereocontrol through chelation. In substrates containing a coordinating group (e.g., an α-alkoxy or α-amino group), the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the coordinating group, forming a rigid cyclic transition state. This chelation control can lock the conformation of the substrate and direct the nucleophilic attack from a specific face, leading to high levels of diastereoselectivity.

Furthermore, the use of chiral auxiliaries attached to the substrate can induce high levels of stereoselectivity in reactions with Grignard reagents. These auxiliaries create a chiral environment around the reaction center, effectively shielding one face of the carbonyl group and directing the attack of the Grignard reagent to the other, less hindered face.

While specific examples detailing the diastereomeric ratios and yields for reactions of 3-Methyl-2-pyridylmagnesium bromide are not prevalent, the general principles outlined above provide a framework for its potential application in stereoselective synthesis.

Chemoselective Reactivity in Polyfunctionalized Substrates

The chemoselective addition of Grignard reagents to substrates bearing multiple electrophilic sites is a significant challenge in organic synthesis. The inherent high reactivity of Grignard reagents often leads to non-selective reactions. However, the steric and electronic properties of 3-Methyl-2-pyridylmagnesium bromide can be leveraged to achieve a degree of chemoselectivity.

In molecules containing both a ketone and an ester functionality, Grignard reagents typically react preferentially with the more electrophilic ketone. The methyl group in 3-Methyl-2-pyridylmagnesium bromide can further enhance this selectivity by sterically hindering the approach to the less reactive ester carbonyl.

Similarly, in reactions with substrates containing both an aldehyde and a ketone, the higher reactivity of the aldehyde generally leads to its preferential attack by the Grignard reagent. The steric bulk of 3-Methyl-2-pyridylmagnesium bromide would be expected to favor addition to the less sterically encumbered aldehyde.

In the case of α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regioselectivity of this reaction is influenced by several factors, including the structure of the Grignard reagent and the substrate, as well as the reaction conditions. While hard nucleophiles tend to favor 1,2-addition, the reaction outcome can be sensitive to steric effects. The bulky nature of 3-Methyl-2-pyridylmagnesium bromide may influence the ratio of 1,2- to 1,4-addition products.

The table below summarizes the expected chemoselective reactivity of 3-Methyl-2-pyridylmagnesium bromide with various polyfunctionalized substrates based on general principles of Grignard reagent reactivity.

| Substrate Functional Groups | More Reactive Site | Expected Major Product |

| Ketone and Ester | Ketone | Tertiary alcohol from ketone addition |

| Aldehyde and Ketone | Aldehyde | Secondary alcohol from aldehyde addition |

| α,β-Unsaturated Ketone | Carbonyl Carbon (1,2) or β-Carbon (1,4) | Allylic alcohol or saturated ketone |

| Ketone and Nitrile | Ketone | Tertiary alcohol from ketone addition |

Synthesis of Advanced Intermediates and Complex Molecular Architectures

3-Methyl-2-pyridylmagnesium bromide serves as a key building block in the synthesis of a variety of complex organic molecules, particularly those containing substituted pyridine moieties.

Construction of Biaryl Pyridine Systems

Biaryl pyridine systems are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Transition metal-catalyzed cross-coupling reactions are the cornerstone for the construction of these systems. While 3-Methyl-2-pyridylmagnesium bromide itself is not directly used in Suzuki-Miyaura coupling reactions (which typically employ organoboron reagents), it is a crucial precursor for the corresponding organozinc reagents required for Negishi coupling.

The transmetalation of 3-Methyl-2-pyridylmagnesium bromide with a zinc salt, such as zinc chloride (ZnCl₂), generates the more reactive and versatile 3-methyl-2-pyridylzinc bromide. This organozinc reagent can then participate in palladium- or nickel-catalyzed Negishi cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates to furnish the desired biaryl pyridine products. The Negishi coupling is particularly advantageous for the synthesis of sterically hindered biaryls and for substrates bearing a variety of functional groups.

The general scheme for the synthesis of a biaryl pyridine using this methodology is presented below:

Step 1: Formation of the Grignard Reagent 3-Methyl-2-bromopyridine + Mg → 3-Methyl-2-pyridylmagnesium bromide

Step 2: Transmetalation to the Organozinc Reagent 3-Methyl-2-pyridylmagnesium bromide + ZnCl₂ → 3-Methyl-2-pyridylzinc bromide + MgBrCl

Step 3: Negishi Cross-Coupling 3-Methyl-2-pyridylzinc bromide + Ar-X (Aryl halide) --[Pd or Ni catalyst]--> 3-Methyl-2-arylpyridine

This two-step, one-pot procedure allows for the efficient construction of diverse biaryl pyridine libraries.

Creation of Functionalized Heterocyclic Building Blocks

The reaction of 3-Methyl-2-pyridylmagnesium bromide with a variety of electrophiles provides a direct route to a wide array of functionalized pyridine derivatives, which are valuable building blocks in organic synthesis. The nucleophilic nature of the Grignard reagent allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the 3-methylpyridine core.

Examples of such transformations include:

Reaction with Aldehydes and Ketones: As discussed previously, the addition of 3-Methyl-2-pyridylmagnesium bromide to aldehydes and ketones yields secondary and tertiary alcohols, respectively. These alcohol functionalities can be further manipulated to introduce other functional groups.

Reaction with Esters: Reaction with esters, followed by acidic workup, can lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry of the Grignard reagent used.

Reaction with Nitriles: Addition to nitriles, followed by hydrolysis, provides a route to 2-acyl-3-methylpyridines.

Reaction with Carbon Dioxide: Carboxylation of 3-Methyl-2-pyridylmagnesium bromide with carbon dioxide, followed by acidification, yields 3-methylpicolinic acid.

Reaction with Halogenating Agents: Treatment with sources of electrophilic halogens, such as iodine or N-bromosuccinimide, can introduce a halogen atom at the 2-position.

The table below illustrates the types of functionalized heterocyclic building blocks that can be synthesized from 3-Methyl-2-pyridylmagnesium bromide.

| Electrophile | Product |

| Aldehyde (RCHO) | 1-(3-Methyl-2-pyridyl)alkanol |

| Ketone (R₂CO) | 2-(3-Methyl-2-pyridyl)alkanol |

| Ester (RCOOR') | 2-Acyl-3-methylpyridine or Tertiary Alcohol |

| Nitrile (RCN) | 2-Acyl-3-methylpyridine |

| Carbon Dioxide (CO₂) | 3-Methylpicolinic acid |

| Iodine (I₂) | 2-Iodo-3-methylpyridine |

Synthesis of Compounds with Specific Structural Motifs for Academic Studies

The unique reactivity and structural features of 3-Methyl-2-pyridylmagnesium bromide make it a valuable reagent for the synthesis of molecules with specific and often complex structural motifs that are of interest for academic research. These studies can range from the investigation of reaction mechanisms to the exploration of the structure-activity relationships of novel compounds.

For example, the introduction of the 3-methyl-2-pyridyl moiety can be used to study the influence of this particular substitution pattern on the biological activity of a molecule or its properties as a ligand in coordination chemistry. The steric and electronic effects of the methyl group can significantly impact binding affinities and catalytic activities.

Furthermore, the functionalized building blocks derived from 3-Methyl-2-pyridylmagnesium bromide can be employed in the total synthesis of natural products or their analogues. The ability to introduce the substituted pyridine ring system at a specific position is crucial for the successful construction of these complex targets. The development of new synthetic methodologies often relies on the use of well-defined building blocks like 3-Methyl-2-pyridylmagnesium bromide to test the scope and limitations of novel transformations.

Challenges, Limitations, and Strategies for Overcoming Them in 3 Methyl 2 Pyridylmagnesium Bromide Chemistry

The "2-Pyridyl Problem" in Cross-Coupling Reactions

The "2-pyridyl problem" is a well-documented challenge in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov This issue stems from the propensity of the pyridine (B92270) nitrogen to coordinate to the metal center of the catalyst. Such coordination can lead to catalyst inhibition or deactivation, significantly impeding the desired cross-coupling process. nih.govresearchgate.net 2-Pyridyl organometallics, including Grignard reagents like 3-methyl-2-pyridylmagnesium bromide, are often capricious partners in these reactions, exhibiting instability and poor reactivity, particularly in Suzuki-Miyaura cross-couplings. researchgate.netnih.govnih.gov

Historically, the use of 2-pyridyl Grignard reagents in cross-coupling reactions has been limited. For instance, early attempts at nickel-catalyzed couplings of heterocyclic Grignard reagents with heteroaromatic aryl halides resulted in very low yields for the formation of 2,2'-bipyridine. nih.gov The inherent difficulty in these couplings has spurred the development of alternative strategies, such as the use of 2-halopyridines as electrophilic partners, which are generally more reliable in cross-coupling reactions. nih.gov

Recent advancements have offered solutions to the "2-pyridyl problem." The development of specific ligands, such as secondary phosphine (B1218219) oxides (SPOs), has been shown to promote the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides, achieving good to excellent yields. nih.gov Another approach involves the use of 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates, which are air-stable and can be effectively cross-coupled with various aryl halides under modified conditions. nih.govbohrium.com These methods, however, can still face limitations regarding functional group tolerance. nih.gov

Control of Regioselectivity in Pyridine Functionalization

Achieving regioselectivity in the functionalization of the pyridine ring is a critical challenge. The electronic properties of the pyridine ring inherently favor functionalization at certain positions over others. nih.gov For instance, direct C-H functionalization of pyridines can be difficult to control, often requiring harsh conditions that limit functional group compatibility. nih.gov

In the context of 3-methyl-2-pyridylmagnesium bromide, the Grignard reagent is formed at the 2-position, directing subsequent reactions to this site. However, when functionalizing a substituted pyridine, the existing substituents play a significant role in directing the regiochemical outcome of the reaction. beilstein-journals.org The interplay between the directing effects of the nitrogen atom and any existing substituents determines the position of further functionalization. slideshare.net

Several strategies have been developed to control regioselectivity in pyridine functionalization:

Directing Groups: The use of directing groups can steer the functionalization to a specific position. researchgate.netresearchgate.net These groups temporarily coordinate to the metal catalyst, bringing it in proximity to a particular C-H bond.

Blocking Groups: A "blocking group" (BG) strategy can be employed to temporarily occupy a more reactive site, thereby forcing functionalization to occur at a less accessible position. This approach has been successful in achieving C4-alkylation of pyridines with high regioselectivity. nih.gov

BF3·OEt2-Mediated Addition: A transition-metal-free method using boron trifluoride etherate (BF3·OEt2) allows for the regioselective addition of Grignard reagents to pyridines, primarily at the C4-position. acs.org This method offers good regioselectivity and tolerates a range of functional groups. acs.org

The following table summarizes different approaches to control regioselectivity in pyridine functionalization:

| Method | Reagents/Catalyst | Position of Functionalization | Reference |

| Directing Group-Assisted C-H Activation | Transition Metal Catalysts | Ortho to the directing group | researchgate.netresearchgate.net |

| Blocking Group Strategy | Temporary blocking group | C4-position | nih.gov |

| BF3·OEt2-Mediated Addition | BF3·OEt2, Grignard reagent | C4-position | acs.org |

Managing Functional Group Compatibility and Tolerance

A significant hurdle in the application of Grignard reagents, including 3-methyl-2-pyridylmagnesium bromide, is their high reactivity, which can lead to incompatibility with many common functional groups. numberanalytics.comnumberanalytics.com Grignard reagents are strong bases and nucleophiles, and will readily react with acidic protons found in alcohols, carboxylic acids, and even some C-H bonds. quora.commasterorganicchemistry.com They also react with electrophilic functional groups such as esters, ketones, and nitriles. quora.comharvard.edu

This lack of functional group tolerance necessitates the use of protecting groups for sensitive functionalities during reactions involving Grignard reagents. However, the development of more tolerant reagents and reaction conditions is an active area of research. For instance, the use of i-PrMgCl·LiCl has been shown to facilitate magnesium-halogen exchange for the preparation of highly functionalized organomagnesium reagents with improved functional group compatibility. researchgate.net

Recent studies have demonstrated that certain catalytic systems can expand the functional group tolerance of reactions involving pyridyl Grignard reagents. For example, a titanium-catalyzed cross-coupling of (hetero)aryl Grignard reagents with halopyridines has been reported to be tolerant of various functional groups. nih.gov Similarly, ligand-coupling reactions of Grignard reagents with pyridylsulfonium salts have shown wide functional group tolerance, enabling the synthesis of various bis-heterocycles. nih.gov

Mitigation of Undesired Side Reactions (e.g., Wurtz Coupling)

A common side reaction encountered during the preparation and use of Grignard reagents is the Wurtz coupling, also known as homocoupling. alfa-chemistry.comchemrxiv.orgbartleby.com This reaction involves the coupling of the Grignard reagent with the starting halide, leading to the formation of a symmetrical dimer. researchgate.netrsc.org In the case of 3-methyl-2-pyridylmagnesium bromide, this would result in the formation of 3,3'-dimethyl-2,2'-bipyridine.

The formation of the Wurtz coupling product reduces the yield of the desired Grignard reagent and introduces impurities that can be difficult to separate from the final product. chemrxiv.orgbartleby.com Several strategies can be employed to mitigate this undesired side reaction:

Slow Addition of Halide: Adding the halide slowly to the magnesium metal can help to maintain a low concentration of the halide in the reaction mixture, thus disfavoring the Wurtz coupling. alfa-chemistry.com

Temperature Control: Maintaining a low reaction temperature can also help to suppress the rate of the Wurtz coupling reaction. alfa-chemistry.comrsc.org

Continuous Flow Reactors: Continuous production processes have been shown to improve the selectivity for Grignard reagent formation and reduce Wurtz coupling compared to traditional batch processes. chemrxiv.org

Catalyst Choice: In cross-coupling reactions, the choice of catalyst can influence the extent of homocoupling. For example, in iron-catalyzed reactions, the formation of homocoupling products can be a significant competing pathway. nih.govacs.org The addition of mild reducing agents has been shown to suppress palladium-mediated homocoupling in Suzuki cross-coupling reactions. researchgate.net

The following table highlights strategies to minimize Wurtz coupling:

| Strategy | Description | Reference |

| Slow Halide Addition | Maintains a low concentration of the halide reactant. | alfa-chemistry.com |

| Low Temperature | Reduces the rate of the undesired coupling reaction. | alfa-chemistry.comrsc.org |

| Continuous Flow | Improves selectivity and reduces side product formation. | chemrxiv.org |

| Catalyst and Additive Selection | Can suppress homocoupling in cross-coupling reactions. | researchgate.net |

Addressing Steric Hindrance Effects in Reactions of 3-Methyl-2-pyridylmagnesium Bromide

Steric hindrance can significantly impact the reactivity of Grignard reagents and the feasibility of certain reactions. numberanalytics.comchegg.com The methyl group at the 3-position of 3-methyl-2-pyridylmagnesium bromide introduces steric bulk around the reactive carbon-magnesium bond. This steric hindrance can affect the rate and outcome of its reactions. numberanalytics.com

The ortho-substituent, in this case, the methyl group, can influence the coordination of the pyridine nitrogen to metal centers and affect the geometry of the resulting complexes. nih.govnih.gov This can have a profound impact on the reactivity in cross-coupling reactions. While electron-donating groups like methyl can increase the nucleophilicity of the pyridine nitrogen, the steric bulk can hinder the approach of reactants. nih.gov

In reactions where the Grignard reagent acts as a nucleophile, significant steric hindrance on either the Grignard reagent or the electrophilic substrate can slow down or even prevent the reaction. numberanalytics.com For example, Grignard reactions with highly substituted epoxides are often difficult. chegg.com

However, in some cases, steric hindrance can be exploited to achieve desired selectivity. For instance, in the 1,3-hydrobromination of allyl carboxylates, a significant steric difference between substituents can lead to improved diastereoselectivity. acs.org The development of new catalytic systems and reaction conditions that can overcome steric challenges is crucial for expanding the synthetic utility of sterically hindered Grignard reagents like 3-methyl-2-pyridylmagnesium bromide. acs.org

Innovations in Reaction Engineering and Sustainable Chemical Practice for Pyridyl Grignard Reagents

Continuous Flow Reactors for Enhanced Safety and Scalability

Continuous flow reactors have emerged as a superior technology for the synthesis of pyridyl Grignard reagents like 3-Methyl-2-pyridylmagnesium bromide, offering significant safety and scalability advantages over traditional batch methods. The inherent design of these reactors, characterized by a high surface-area-to-volume ratio, facilitates efficient heat transfer. This is critical for managing the highly exothermic nature of Grignard reagent formation, thereby preventing the development of dangerous thermal runaways. vapourtec.com

The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a continuous flow setup leads to improved reaction outcomes. acs.org This fine-tuning capability allows for the optimization of the synthesis of pyridylmagnesium reagents, minimizing the formation of unwanted byproducts. Furthermore, the enclosed environment of flow reactors provides inherent protection from atmospheric moisture and oxygen, which is crucial for the stability and reactivity of these sensitive organometallic compounds. vapourtec.com The scalability of continuous flow processes is another key advantage; production can be increased by either extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. researchgate.net This streamlined scalability provides a more direct path for process intensification from laboratory to industrial-scale production. researchgate.nethes-so.ch

| Feature | Benefit in Grignard Synthesis |

| High Heat Transfer | Prevents thermal runaway and improves safety. vapourtec.com |

| Precise Parameter Control | Leads to higher yields and purity. acs.org |

| Enclosed System | Protects sensitive reagents from air and moisture. vapourtec.com |

| Scalability (Scaling-out/Numbering-up) | Allows for seamless transition to larger scale production. researchgate.net |

Mechanochemical Synthesis as a Solvent-Reduced Approach

Mechanochemistry offers an innovative and environmentally conscious route to Grignard reagents, including those derived from pyridines, by significantly reducing or eliminating the need for organic solvents. nih.govcosmosmagazine.com This technique utilizes mechanical force, typically through ball milling, to drive the chemical reaction between magnesium metal and a pyridyl halide. nih.govnih.gov

Development of Renewable and Less Hazardous Solvents (e.g., 2-MeTHF, CPME)

A critical aspect of sustainable chemistry is the replacement of hazardous solvents with safer, more environmentally friendly alternatives. In the realm of Grignard reagent synthesis, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as promising green solvents. rsc.orgrsc.orgnih.gov

2-MeTHF can be derived from renewable resources like corn cobs, making it a bio-based alternative to traditional ethereal solvents. rsc.orgnih.gov It exhibits a higher boiling point and a lower tendency to form peroxides compared to tetrahydrofuran (B95107) (THF), enhancing its safety profile. rsc.orgrsc.org CPME is another green solvent alternative that is noted for its resistance to peroxide formation and its hydrophobic nature, which can simplify the work-up process after a reaction. rsc.orgsigmaaldrich.com The adoption of these greener solvents is a significant step toward reducing the environmental impact of chemical processes involving pyridyl Grignard reagents. nih.gov

| Solvent | Source | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., furfural) nih.gov | Higher boiling point than THF, less prone to peroxide formation, derived from biomass. rsc.orgrsc.org |

| Cyclopentyl methyl ether (CPME) | Petrochemical | Resistant to peroxide formation, hydrophobic nature simplifies work-up. rsc.orgsigmaaldrich.com |

In-line Monitoring and Process Analytical Technology (PAT) in Organomagnesium Chemistry

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. mt.comwikipedia.org In the context of organomagnesium chemistry, particularly within continuous flow systems, PAT enables real-time monitoring and control, leading to enhanced safety and consistency.

By integrating in-line analytical tools, such as spectroscopy (e.g., FTIR, Raman), it is possible to continuously monitor the progress of the Grignard reagent formation. researchgate.net This real-time data allows for immediate adjustments to be made to the process parameters, ensuring that the reaction stays within its optimal and safe operating window. This level of process understanding and control is crucial for managing the inherent risks associated with the preparation of reactive species like 3-Methyl-2-pyridylmagnesium bromide and for ensuring the consistent quality of the final product.

| PAT Tool | Application in Grignard Synthesis |

| In-line Spectroscopy (FTIR, Raman) | Real-time monitoring of reactant consumption and product formation. researchgate.net |

| Multivariate Data Analysis | Analysis of process data to understand and control the reaction. wikipedia.org |

Future Directions and Emerging Research Avenues for 3 Methyl 2 Pyridylmagnesium Bromide

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to unlocking the full potential of 3-Methyl-2-pyridylmagnesium bromide, aiming to improve reaction yields, enhance selectivity, and broaden the scope of compatible reaction partners. Current research often focuses on copper- and palladium-based catalysts, which have shown considerable promise in mediating cross-coupling reactions and asymmetric additions.

Future explorations will likely concentrate on the design and synthesis of new ligands that can fine-tune the electronic and steric properties of the metal center. For instance, the use of chiral ligands in copper-catalyzed asymmetric dearomatization of pyridinium (B92312) salts has yielded impressive results in producing enantioenriched 1,4-dihydropyridines. scribd.comrug.nl Applying this concept to reactions involving 3-Methyl-2-pyridylmagnesium bromide could open doors to a range of stereochemically defined products. The development of more robust and air-stable pre-catalysts, such as palladium complexes with secondary phosphine (B1218219) oxides (SPOs), will also be crucial for practical applications, enabling reactions under less stringent conditions. dtu.dkwikipedia.org

| Catalyst System | Ligand Type | Application | Potential for 3-Methyl-2-pyridylmagnesium bromide |

| Copper(I) with chiral ligands | Chiral bisphosphines | Enantioselective 1,4-dearomatization of pyridinium salts | Synthesis of chiral 1,4-dihydropyridines and related heterocycles with high enantiomeric excess. |

| Palladium with SPOs | (1-Ad)₂P(O)H | Kumada cross-coupling of 2-pyridyl Grignards | Efficient cross-coupling with a wide range of aryl and heteroaryl halides under mild conditions. |

| Nickel with N,N'-dioxide ligands | N,N'-dioxide complexes | Synthesis of Hantzsch-dihydropyridines | Potential for alternative catalytic pathways in the synthesis of dihydropyridine (B1217469) derivatives. |

Integration with Other Modern Synthetic Methodologies

The integration of 3-Methyl-2-pyridylmagnesium bromide with modern synthetic techniques such as flow chemistry, photoredox catalysis, and C-H activation represents a significant leap forward in synthetic efficiency and capability.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic Grignard reactions. The use of packed-bed reactors with magnesium turnings can facilitate the on-demand generation of Grignard reagents, minimizing the risks associated with their storage and handling. nih.gov This approach would be particularly beneficial for the industrial-scale synthesis of derivatives of 3-Methyl-2-pyridylmagnesium bromide.

Photoredox Catalysis: The merger of photoredox catalysis with Grignard reagents has the potential to enable previously challenging transformations. For instance, light-promoted radical coupling reactions of Grignard reagents with bromopyridines have been achieved without the need for a transition metal catalyst. organic-chemistry.org This strategy could be extended to 3-Methyl-2-pyridylmagnesium bromide for the formation of C-C bonds under mild and environmentally friendly conditions.

C-H Activation: While direct C-H activation of the pyridine (B92270) ring followed by functionalization is an attractive strategy, the use of Grignard reagents in C-H functionalization reactions of other substrates is also a promising area. For example, 3-Methyl-2-pyridylmagnesium bromide could be used as a nucleophile in transition-metal-catalyzed C-H functionalization reactions to introduce the 3-methyl-2-pyridyl moiety onto various scaffolds.

Advancements in Stereoselective Applications of 3-Methyl-2-pyridylmagnesium Bromide

A major frontier in the application of 3-Methyl-2-pyridylmagnesium bromide lies in the development of highly stereoselective transformations. The ability to control the three-dimensional arrangement of atoms is critical in the synthesis of chiral drugs and agrochemicals.

Recent breakthroughs in the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents have demonstrated the feasibility of achieving high levels of stereocontrol. scribd.comrug.nl These methods can be adapted for reactions with 3-Methyl-2-pyridylmagnesium bromide to produce optically active 1,4-dihydropyridine (B1200194) derivatives. The choice of the chiral ligand is crucial in determining the enantiomeric excess (ee) of the product.

| Substrate | Grignard Reagent | Catalyst System | Yield (%) | ee (%) | Reference |

| N-Benzyl-3-cyanopyridinium bromide | n-HexylMgBr | CuTC/(R)-L11 | 91 | 94 | scribd.com |

| N-Benzyl-3-cyanopyridinium bromide | CyclopentylMgBr | CuTC/(R)-L11 | 85 | 47 | rsc.org |

| N-Propyl-3-cyanopyridinium iodide | EtMgBr | CuTC/(R)-L11 | 86 | 72 | rug.nl |

Future research will likely focus on expanding the scope of these stereoselective reactions to include a wider range of electrophiles and developing new chiral catalytic systems that are more efficient and versatile.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical compounds. For 3-Methyl-2-pyridylmagnesium bromide, computational studies can provide deep insights into its reaction mechanisms, helping to rationalize observed selectivities and guide the design of new experiments.

DFT calculations have been successfully employed to elucidate the mechanism of copper-catalyzed dearomatization of pyridinium salts with Grignard reagents, including the identification of the rate-limiting step and the origins of regio- and enantioselectivity. scribd.comrsc.org Such computational models can be used to screen potential catalysts and substrates for reactions involving 3-Methyl-2-pyridylmagnesium bromide, thereby accelerating the discovery of new and improved synthetic methods. Furthermore, computational methods can help to predict novel reactivity patterns that have not yet been explored experimentally, opening up new avenues for the application of this versatile reagent. rsc.orggoogle.com

Strategies for Ultrafast Synthesis and Reaction Control (Flash Chemistry)

The concept of "flash chemistry," which involves extremely fast reactions, often on the microsecond to millisecond timescale, offers a unique opportunity to control highly reactive species like Grignard reagents. The use of microfluidic devices allows for rapid mixing and precise temperature control, enabling reactions that are difficult to manage in conventional batch processes.

Research has shown that some Grignard additions can be incredibly fast, even competing with protonation by water. rsc.orgrsc.orgresearchgate.net This suggests that by using ultrafast mixing techniques, it may be possible to perform reactions with 3-Methyl-2-pyridylmagnesium bromide in the presence of protic functional groups that would normally be incompatible. This would significantly expand the functional group tolerance of Grignard reactions and simplify synthetic routes to complex molecules.

Broader Application in Fine Chemical Synthesis beyond Current Paradigms

The 3-methyl-2-pyridyl moiety is a key structural feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. wikipedia.orgagropages.comdrugbank.comrsc.orgnih.govnih.gov The development of more efficient and versatile methods for introducing this group using 3-Methyl-2-pyridylmagnesium bromide will undoubtedly spur innovation in these fields.

In Pharmaceuticals: The pyridine ring is a common scaffold in drug discovery due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. rsc.orgnih.govnih.gov Compounds containing the 3-methylpyridine (B133936) substructure have shown potential as antiulcer agents and in other therapeutic areas. google.com Future research could focus on using 3-Methyl-2-pyridylmagnesium bromide to synthesize novel libraries of compounds for high-throughput screening against a range of biological targets.

In Agrochemicals: Many modern pesticides and herbicides contain pyridine-based heterocycles. wikipedia.orgnih.govagropages.com The 3-methylpyridine unit is a building block for several important agrochemicals. wikipedia.orgagropages.com New reactions involving 3-Methyl-2-pyridylmagnesium bromide could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

In Materials Science: Pyridine-containing polymers and materials are of interest for applications in catalysis, electronics, and sensing. The introduction of the 3-methyl-2-pyridyl group via Grignard chemistry could be used to tune the properties of these materials. mdpi.com

By pushing the boundaries in these key research areas, the scientific community can expect to see a significant expansion in the synthetic utility of 3-Methyl-2-pyridylmagnesium bromide, leading to the development of novel molecules with important applications across various scientific disciplines.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Methyl-2-pyridylmagnesium bromide, and how do reaction conditions influence yield?

3-Methyl-2-pyridylmagnesium bromide is typically synthesized via a Grignard reaction, where magnesium metal reacts with 3-bromo-2-methylpyridine in anhydrous ether or tetrahydrofuran (THF). Key parameters include:

- Solvent choice : Ethers (e.g., diethyl ether, 2-MeTHF) stabilize the Grignard reagent via coordination to magnesium. Polar aprotic solvents like THF enhance reactivity for less active aryl halides .

- Temperature : Slow initiation at room temperature, followed by reflux (40–60°C for THF) to complete the reaction. Excess magnesium (1.5–2 eq) ensures full conversion .

- Moisture control : Strict anhydrous conditions are critical; trace water hydrolyzes the reagent, reducing yield.

Q. What safety protocols are essential for handling 3-Methyl-2-pyridylmagnesium bromide?

- Fire hazards : Highly flammable; use CO₂, dry powder, or foam extinguishers. Avoid water, which exacerbates reactivity .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill management : Neutralize with inert adsorbents (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Prevent entry into drains .

Q. How is 3-Methyl-2-pyridylmagnesium bromide commonly used in nucleophilic addition reactions?

The reagent acts as a strong nucleophile, adding to electrophilic substrates like ketones, aldehydes, or esters. For example:

- Ketone addition : Forms tertiary alcohols after acidic workup.

- Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Kumada) yield biaryl derivatives. Use Pd(dba)₂ or Ni catalysts with ligands like PPh₃ .

- Quenching : Always quench excess reagent with a saturated NH₄Cl solution to prevent uncontrolled exothermic reactions .

Advanced Research Questions

Q. How does solvent polarity impact the reactivity and selectivity of 3-Methyl-2-pyridylmagnesium bromide in stereoselective syntheses?